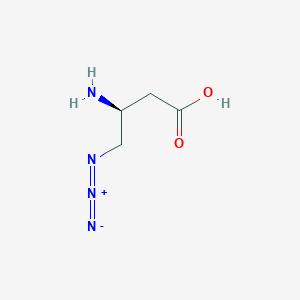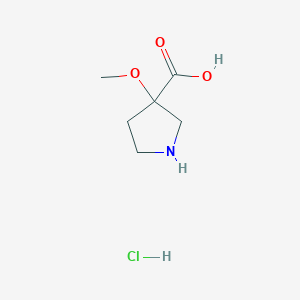
(3S)-3-amino-4-azidobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-4-azidobutanoic acid, also known as AABA, is a non-proteinogenic amino acid that contains an azide group (-N3) and an amino group (-NH2) in its chemical structure. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including biochemistry, molecular biology, and medicinal chemistry.
作用机制
(3S)-3-amino-4-azidobutanoic acid works by reacting with specific amino acid residues in proteins and peptides, such as cysteine or lysine, through a process known as azide-alkyne cycloaddition. This reaction forms a covalent bond between (3S)-3-amino-4-azidobutanoic acid and the target amino acid residue, which can then be detected using various analytical techniques.
Biochemical and physiological effects:
(3S)-3-amino-4-azidobutanoic acid has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides when used in low concentrations. However, at higher concentrations, (3S)-3-amino-4-azidobutanoic acid can potentially affect the activity and stability of these molecules, which may limit its use in certain applications.
实验室实验的优点和局限性
One of the main advantages of using (3S)-3-amino-4-azidobutanoic acid in lab experiments is its ability to selectively label specific amino acid residues in proteins and peptides, which allows for precise identification and characterization of these molecules. Additionally, (3S)-3-amino-4-azidobutanoic acid is relatively easy to synthesize and can be produced in high yields and purity.
However, there are also some limitations to using (3S)-3-amino-4-azidobutanoic acid in lab experiments. One of the main limitations is its potential to affect the activity and stability of proteins and peptides at higher concentrations. Additionally, the use of (3S)-3-amino-4-azidobutanoic acid requires specialized analytical techniques, which may limit its accessibility to some researchers.
未来方向
There are several potential future directions for the use of (3S)-3-amino-4-azidobutanoic acid in scientific research. One area of interest is the development of new methods for site-specific labeling of proteins and peptides using (3S)-3-amino-4-azidobutanoic acid. Additionally, there is potential for the use of (3S)-3-amino-4-azidobutanoic acid in the study of protein-protein interactions and the development of new crosslinking agents for the study of protein structure and function.
In conclusion, (3S)-3-amino-4-azidobutanoic acid is a unique and versatile amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively label specific amino acid residues in proteins and peptides makes it a valuable tool for the identification and characterization of these molecules. However, its potential effects on the activity and stability of proteins and peptides at higher concentrations may limit its use in certain applications. Nonetheless, the future looks promising for the continued exploration of (3S)-3-amino-4-azidobutanoic acid's potential in scientific research.
合成方法
(3S)-3-amino-4-azidobutanoic acid can be synthesized using several methods, including the reaction of 3-bromo-4-chlorobutanenitrile with sodium azide and subsequent hydrolysis, or the reaction of 3-bromo-4-chlorobutanoic acid with sodium azide and subsequent reduction. These methods have been well-established and have been used to produce (3S)-3-amino-4-azidobutanoic acid in high yields and purity.
科学研究应用
(3S)-3-amino-4-azidobutanoic acid has been extensively studied for its potential applications in scientific research. It has been used as a tool for site-specific labeling of proteins and peptides, which allows for the identification and characterization of specific amino acid residues in these molecules. (3S)-3-amino-4-azidobutanoic acid has also been used as a photoaffinity probe for the identification of protein-protein interactions and as a crosslinking agent for the study of protein structure and function.
属性
IUPAC Name |
(3S)-3-amino-4-azidobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNECXMMGNWMM-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=[N+]=[N-])N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CN=[N+]=[N-])N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)





![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)

![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)

![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)
